N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Overview
Description
N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, hydroxyl groups, and a hydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of dibromo-quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and bromine atoms play a crucial role in its reactivity and binding affinity to biological targets. It can inhibit or modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide
- N’-(3,5-dibromo-2,4-dihydroxybenzylidene)nicotinohydrazide
Uniqueness
N’-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific combination of bromine atoms, hydroxyl groups, and hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O4/c16-10-6-9(12(20)11(17)14(10)22)7-18-19-15(23)13(21)8-4-2-1-3-5-8/h1-7,13,20-22H,(H,19,23)/b18-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQUHCOYJDJOEA-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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